molecular formula C12H14O4S B1679627 Propargyl-PEG2-Tos CAS No. 145916-41-2

Propargyl-PEG2-Tos

Cat. No.: B1679627
CAS No.: 145916-41-2
M. Wt: 254.3 g/mol
InChI Key: KTEIFCKZGZZTHP-UHFFFAOYSA-N
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Description

Propargyl-PEG2-Tos is an organic compound with the molecular formula C12H14O4S. It is a colorless liquid with a pungent odor and can be dissolved in organic solvents such as ethanol, dimethylformamide, and dichloromethane at normal temperature . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

Propargyl-PEG2-Tos, also known as 2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate, is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The compound contains a propargyl group and a tosyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a target protein to an E3 ubiquitin ligase, PROTACs can induce the degradation of the target protein .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded.

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound at -20°C . Additionally, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry . .

Biochemical Analysis

Biochemical Properties

2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain sulfonate-utilizing enzymes, leading to the formation of specific reaction products. The nature of these interactions often involves the formation of covalent bonds between the sulfonate group and the active sites of enzymes, resulting in enzyme inhibition or activation .

Cellular Effects

The effects of 2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses .

Molecular Mechanism

At the molecular level, 2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure.

Dosage Effects in Animal Models

The effects of 2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological responses. High doses of the compound can lead to toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in cells. The compound’s interaction with metabolic enzymes can lead to changes in the rates of metabolic reactions, thereby affecting cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound can be transported across cell membranes through active or passive transport mechanisms, influencing its distribution within the cell.

Subcellular Localization

The subcellular localization of 2-(Prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

The preparation of Propargyl-PEG2-Tos typically involves the reaction of propargyl alcohol with p-toluenesulfonic acid chloride. The reaction usually requires the use of a base catalyst, such as triethylamine or sodium carbonate . The general reaction scheme is as follows:

    Reactants: Propargyl alcohol and p-toluenesulfonic acid chloride.

    Catalyst: Triethylamine or sodium carbonate.

    Solvent: Dichloromethane or another suitable organic solvent.

    Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.

Chemical Reactions Analysis

Propargyl-PEG2-Tos undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Sodium azide, potassium cyanide.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Scientific Research Applications

Propargyl-PEG2-Tos has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Propargyl-PEG2-Tos can be compared with similar compounds such as:

    Propargyl-PEG3-Tos: Similar in structure but with additional ethylene glycol units.

    Prop-2-yn-1-yl 4-methylbenzenesulfonate: Lacks the ethylene glycol spacer.

    Methyl 4-(prop-2-yn-1-yl)benzoate: Contains a benzoate group instead of a sulfonate group.

These compounds share similar reactivity patterns but differ in their specific applications and properties.

Properties

IUPAC Name

2-prop-2-ynoxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFCKZGZZTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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